4-Neopentylbenzyl alcohol
Description
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
[4-(2,2-dimethylpropyl)phenyl]methanol |
InChI |
InChI=1S/C12H18O/c1-12(2,3)8-10-4-6-11(9-13)7-5-10/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
RFKMIPBREOYMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-neopentylbenzyl alcohol, and how do steric effects influence reaction yields?
- Methodological Answer : Synthesis of branched benzyl alcohols like this compound may involve Friedel-Crafts alkylation, Grignard reactions, or nucleophilic substitution. For example, nitration/hydrolysis routes used for nitrobenzyl alcohols (e.g., 4-nitrobenzyl alcohol synthesis ) could be adapted. Steric hindrance from the neopentyl group (bulky tert-butyl substituent) may reduce reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures or catalysts like BF₃). Purity is typically confirmed via GC (>97% as in 4-hydroxybenzyl alcohol ) or HPLC.
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Like other benzyl alcohols (e.g., 4-trifluoromethylbenzyl alcohol and 4-methoxybenzyl alcohol ), store in airtight containers under inert gas (N₂/Ar) in cool (<25°C), dry, and ventilated environments. Avoid contact with oxidizing agents or acid chlorides, which may trigger decomposition .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the neopentyl group’s steric environment (e.g., upfield shifts for methyl groups in branched structures). Compare with spectral databases (e.g., NIST ). FT-IR identifies hydroxyl stretches (~3200–3600 cm⁻¹) and C-O vibrations. Mass spectrometry (MS) verifies molecular weight (e.g., 4-hydroxybenzyl alcohol: MW 124.14 ).
Q. What solubility properties are expected for this compound in common solvents?
- Methodological Answer : Analogous alcohols (e.g., 4-trifluoromethylbenzyl alcohol) are water-soluble but may show reduced solubility due to the hydrophobic neopentyl group . Test solubility in DMSO, ethanol, or dichloromethane. Phase diagrams and Hansen solubility parameters can guide solvent selection for crystallization .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) model steric effects on reaction pathways. Compare with 4-methoxybenzyl alcohol’s electronic profiles (methoxy vs. neopentyl substituents) . Molecular dynamics simulations assess conformational stability in solvents .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for sterically hindered benzyl alcohols?
- Methodological Answer :
- Reproducibility : Validate reaction conditions (e.g., solvent purity, catalyst loading) using protocols for 4-hydroxybenzyl alcohol synthesis .
- Multi-technique validation : Cross-reference NMR with X-ray crystallography (if crystalline) or 2D-COSY for ambiguous peaks .
- Controlled oxidation studies : Monitor byproducts (e.g., aldehydes) using TLC or GC-MS, as seen in amino alcohol/aldehyde mixtures .
Q. How does the neopentyl group influence the antioxidant or biological activity of benzyl alcohol derivatives?
- Methodological Answer : Design structure-activity relationship (SAR) studies comparing this compound with 4-hydroxybenzyl alcohol (known antioxidant ). Use assays like DPPH radical scavenging or cellular ROS inhibition. Steric bulk may reduce membrane permeability but enhance lipid solubility, requiring logP measurements .
Q. What are the safety and handling protocols for this compound in inhalation exposure scenarios?
- Methodological Answer : While inhalation data are lacking, follow precautions for similar compounds: use fume hoods, wear nitrile gloves, and avoid aerosolization (as advised for 4-hydroxybenzyl alcohol ). Conduct acute toxicity assays (e.g., OECD 403) if inhalation is a potential exposure route .
Key Research Gaps
- Direct experimental data for this compound (synthesis, toxicity, applications) are unavailable in the provided evidence. Further studies should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
